(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-ethyl-2-[(4-methylphenyl)formamido]prop-2-enamide
Description
The compound (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-ethyl-2-[(4-methylphenyl)formamido]prop-2-enamide is a structurally complex enamide derivative featuring a furan core substituted with a 2,4-dichlorophenyl group and an N-ethyl-4-methylbenzamide side chain. The dichlorophenyl moiety may enhance lipophilicity and target binding, while the 4-methylphenylformamido group could influence metabolic stability .
Properties
Molecular Formula |
C23H20Cl2N2O3 |
|---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
N-[(E)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-(ethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C23H20Cl2N2O3/c1-3-26-23(29)20(27-22(28)15-6-4-14(2)5-7-15)13-17-9-11-21(30-17)18-10-8-16(24)12-19(18)25/h4-13H,3H2,1-2H3,(H,26,29)(H,27,28)/b20-13+ |
InChI Key |
TXEQJZWXSPQTDO-DEDYPNTBSA-N |
Isomeric SMILES |
CCNC(=O)/C(=C\C1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl)/NC(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CCNC(=O)C(=CC1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-ethyl-2-[(4-methylphenyl)formamido]prop-2-enamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: This step involves the halogenation of a phenyl ring, followed by its attachment to the furan ring through a coupling reaction.
Amidation Reaction: The formamido group is introduced via an amidation reaction, where an amine reacts with a formylating agent.
Final Assembly: The final step involves the coupling of the furan-dichlorophenyl intermediate with the formamido intermediate under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the formamido group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound is investigated for its potential interactions with biological macromolecules. Studies may focus on its binding affinity to proteins or its ability to modulate enzyme activity.
Medicine
In medicinal chemistry, (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-ethyl-2-[(4-methylphenyl)formamido]prop-2-enamide is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs share the (E)-enamide-furan scaffold but differ in substituents on the phenyl rings and amide side chains. These variations impact physicochemical properties, bioactivity, and target interactions. Below is a comparative analysis (Table 1):
Table 1: Structural Comparison of Selected Analogues
*Calculated molecular weight based on formula.
Bioactivity and Mode of Action Insights
- Clustering by Bioactivity Profiles: demonstrates that compounds with structural similarity often cluster into groups with shared modes of action. The target compound’s dichlorophenyl and benzamide groups may align it with kinase inhibitors or anti-inflammatory agents, whereas analogs like (fluorophenyl, cyano group) could exhibit divergent activities .
- Fragmentation Patterns : Molecular networking () using cosine scores (1 = identical fragmentation) reveals that analogs with halogenated phenyl groups (e.g., bromo in vs. dichloro in the target) may cluster together due to similar fragmentation pathways, suggesting related metabolic fates .
Computational Similarity Metrics
Tanimoto and Dice indices () quantify structural overlap. For example:
Caveats in Structural Similarity
As noted in , similarity metrics may fail to predict bioactivity accurately. For instance, lacks the dichlorophenyl group but could still share protein-binding motifs with the target compound, underscoring the need for experimental validation .
Implications for Drug Design
The dichlorophenyl and 4-methylbenzamide groups in the target compound likely enhance target affinity and solubility compared to analogs like (methylphenyl, phenoxy side chain). However, bromine or cyano substitutions () might improve metabolic stability or blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
